Thyroid Hormone Receptor Antagonism: KB130015 vs. Amiodarone
KB130015 was designed as a thyroid hormone receptor (ThR) antagonist, a mechanism proposed to contribute to amiodarone's antiarrhythmic effects. In reporter cell assays, KB130015 demonstrated potent inhibition of both ThRα1 and ThRβ1 isoforms. In contrast, the parent compound amiodarone shows a different binding profile, with a reported IC50 of 650 nM, but is not a direct functional antagonist in the same manner [1].
| Evidence Dimension | Inhibition of Thyroid Hormone Receptor |
|---|---|
| Target Compound Data | IC50 = 2.2 μM (hThRα1), IC50 = 4.1 μM (hThRβ1) |
| Comparator Or Baseline | Amiodarone: IC50 = 650 nM (binding affinity, not a functional antagonist) |
| Quantified Difference | Different mechanism of action; KB130015 is a functional antagonist while amiodarone is a binder. |
| Conditions | Reporter cell assays in CHOK1 cells stably transfected with human ThRα1 or ThRβ1. |
Why This Matters
This quantifies the specific, targeted mechanism that distinguishes KB130015 from its parent compound, which is critical for researchers studying thyroid hormone signaling in the heart.
- [1] Carlsson, B., Singh, B. N., Temciuc, M., Nilsson, S., Li, Y. L., Mellin, C., & Malm, J. (2002). Synthesis and preliminary characterization of a novel antiarrhythmic compound (KB130015) with an improved toxicity profile compared with amiodarone. Journal of Medicinal Chemistry, 45(3), 623-630. View Source
